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Compound of Interest

1-Bromo-3,4-difluoro-2-
Compound Name:
methoxybenzene

Cat. No.: B1526931

1-Bromo-3,4-difluoro-2-methoxybenzene (CAS No. 888318-22-7) is a halogenated aromatic
compound that has emerged as a crucial intermediate in the fields of medicinal chemistry,
agrochemicals, and material science.[1] Its unique molecular architecture, featuring a
strategically positioned bromine atom alongside two fluorine atoms and a methoxy group,
provides a versatile platform for constructing complex molecular targets.[2] The interplay of
these functional groups significantly influences the molecule's reactivity, allowing for selective
chemical transformations.[2] This guide offers a comprehensive overview of its chemical
properties, synthesis, reactivity, and applications, providing researchers and drug development
professionals with the technical insights necessary for its effective utilization.

PART 1: Core Physicochemical Properties

The compound is typically a white to light yellow crystalline powder or a colorless liquid, a
discrepancy often attributable to purity levels.[1][3] Its physical state at ambient temperature is
dictated by its melting point, which is reported to be in the range of 41-45°C.[1] This substance
exhibits good solubility in common organic solvents like dichloromethane and toluene, a
property that facilitates its use in a wide array of reaction conditions.[1]

Data Summary Table

For ease of reference, the key physicochemical properties of 1-Bromo-3,4-difluoro-2-
methoxybenzene are summarized below.
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Property Value Source(s)
CAS Number 888318-22-7 [2][4]
Molecular Formula C7HsBrr20 [4]
Molecular Weight 223.01 g/mol [4]
White to light yellow crystalline
Appearance [1]
powder
Melting Point 41-45 °C [1]
Boiling Point 195.7 + 35.0 °C (Predicted) [3]
Density 1.615 + 0.06 g/cm3 (Predicted) [3]
Purity Typically =95-98% [4][5]
N Soluble in toluene,
Solubility _ [1]
dichloromethane
Store at room temperature in a
Storage [415]

cool, dry, well-ventilated area

Structural Representation

The unique substitution pattern is the foundation of this molecule's utility.
Caption: Chemical Structure of 1-Bromo-3,4-difluoro-2-methoxybenzene.

PART 2: Synthesis Methodologies

Several synthetic routes to 1-Bromo-3,4-difluoro-2-methoxybenzene have been established,
often starting from more readily available difluorinated precursors. A common and effective
method involves the methylation of the corresponding phenol, 4-bromo-2,3-difluorophenol.

Experimental Protocol: Synthesis via Phenolic
Methylation
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This protocol describes the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene from 4-
bromo-2,3-difluorophenol. The choice of a methylating agent like iodomethane and a mild base
such as potassium carbonate is standard for O-methylation of phenols. N,N-dimethylformamide
(DMF) is an excellent polar aprotic solvent for this type of Sn2 reaction, effectively solvating the
cation and leaving the carbonate anion more reactive.

Step-by-Step Methodology:

o Reaction Setup: To a suspension of 4-bromo-2,3-difluorophenol (1.0 eq.) and potassium
carbonate (1.2 eq.) in N,N-dimethylformamide (DMF), add iodomethane (1.5 eq.) dropwise at
room temperature.[6]

» Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-72
hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Workup: Upon completion, filter the reaction mixture to remove insoluble inorganic salts.[6]

o Extraction: Concentrate the filtrate under reduced pressure to remove the DMF. To the
resulting residue, add dichloromethane and water. Transfer the mixture to a separatory
funnel and extract the aqueous layer with dichloromethane.[6]

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.[6] Further purification can be
achieved by column chromatography on silica gel if necessary.
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Caption: Workflow for the synthesis of 1-Bromo-3,4-difluoro-2-methoxybenzene.

PART 3: Chemical Reactivity and Synthetic Utility

The reactivity of 1-Bromo-3,4-difluoro-2-methoxybenzene is governed by its distinct
functional groups. The carbon-bromine bond is the most labile site for many transformations,
serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.[2]

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom is an ideal leaving group for transition-metal-catalyzed cross-coupling
reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This capability is
paramount in drug development, where the modular assembly of complex scaffolds is required.

o Causality: The C-Br bond has a lower bond dissociation energy compared to the C-F and C-
O bonds, making it selectively susceptible to oxidative addition by a low-valent metal catalyst
(e.qg., Pd(0)).[2] This selective activation is the cornerstone of its utility as a synthetic building
block.

Nucleophilic Aromatic Substitution (SnAr)

While the benzene ring is generally electron-rich, the cumulative electron-withdrawing inductive
effects of the two fluorine atoms can activate the ring towards nucleophilic aromatic
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substitution, particularly at positions ortho and para to the fluorine atoms. However, the
bromine atom is more commonly displaced via coupling reactions rather than direct SnAr.

Electrophilic Aromatic Substitution (SeAr)
Further substitution on the aromatic ring is also possible. The directing effects of the existing

substituents must be considered:

o Methoxy Group (-OCHs): Strongly activating and ortho, para-directing due to its powerful
resonance electron-donating effect.[7]

e Fluorine Atoms (-F): Deactivating via induction but ortho, para-directing via resonance.[7]
e Bromine Atom (-Br): Deactivating via induction but ortho, para-directing via resonance.[7]

The combined influence of these groups makes the C-5 and C-6 positions the most likely sites
for electrophilic attack, with the powerful activating effect of the methoxy group likely
dominating the directing effects.

Reaction Mechanism: Suzuki Cross-Coupling

The Suzuki coupling is a robust method for forming C-C bonds. The diagram below illustrates
the catalytic cycle for the reaction of 1-Bromo-3,4-difluoro-2-methoxybenzene with an
organoboron compound.
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Caption: Catalytic cycle of a Suzuki cross-coupling reaction.

PART 4: Applications in Research and Development
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1-Bromo-3,4-difluoro-2-methoxybenzene is primarily utilized as a building block for
synthesizing more complex molecules.[2]

Pharmaceuticals: The difluoromethoxybenzene motif is present in numerous biologically
active compounds. Fluorine atoms are often incorporated into drug candidates to enhance
metabolic stability, binding affinity, and bioavailability.[8] This compound provides a ready-
made scaffold for introducing this desirable feature. It is a key raw material for synthesizing
new antibacterial and antiviral drugs.[1]

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can impart beneficial
properties to pesticides and herbicides.

Material Science: It serves as a precursor for specialty chemicals and advanced materials,
such as high-performance polymers and dyes, where the specific electronic and physical
properties conferred by the fluoro- and methoxy-substituents are advantageous.[2]

PART 5: Safety and Handling

As a laboratory chemical, 1-Bromo-3,4-difluoro-2-methoxybenzene must be handled with
appropriate precautions.

o Hazard Identification: The compound is classified as harmful if swallowed (H302), causes
skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory
irritation (H335).[5]

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious
clothing, and suitable gloves.[9] If exposure limits are exceeded, use a full-face respirator.[9]

First-Aid Measures:

o

Inhalation: Move the victim to fresh air.[9]

[¢]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with
plenty of water.[10]

[¢]

Eye Contact: Rinse with pure water for at least 15 minutes.[9]
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o Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]
[10]

o Accidental Release: Avoid dust formation. Collect spillage using appropriate absorbent
material and arrange for disposal. Prevent entry into drains or waterways.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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